molecular formula C16H23NO6 B175498 Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside CAS No. 197574-94-0

Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside

Cat. No.: B175498
CAS No.: 197574-94-0
M. Wt: 325.36 g/mol
InChI Key: AWQUKGSFRUAVQO-OXGONZEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylethyl 2-acetamido-2-deoxy-β-D-glucopyranoside is a glycoside derivative featuring a phenylethyl aglycone linked to a 2-acetamido-2-deoxy-β-D-glucopyranose backbone. This compound belongs to a class of bioactive molecules studied for their structural diversity and functional roles in glycobiology. Its synthesis typically involves selective glycosylation strategies to attach the phenylethyl group to the glucosamine moiety, often employing protective groups like acetyl or silyl groups to ensure regioselectivity .

Notably, phenylethyl glycosides, including derivatives of 2-acetamido-2-deoxy-β-D-glucopyranoside, have been isolated from natural sources such as the mangrove Avicennia marina. These compounds exhibit antioxidant properties, with EC50 values ranging from 23.0 ± 0.71 μM to 247.8 ± 2.47 μM in cellular antioxidant assays . The phenylethyl substituent likely enhances lipid solubility and membrane permeability, contributing to its bioactivity.

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-phenylethoxy)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6/c1-10(19)17-13-15(21)14(20)12(9-18)23-16(13)22-8-7-11-5-3-2-4-6-11/h2-6,12-16,18,20-21H,7-9H2,1H3,(H,17,19)/t12-,13-,14-,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQUKGSFRUAVQO-OXGONZEZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=CC=C2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Hydroxyl Groups

The glucose backbone’s hydroxyl groups are protected using acetyl or benzyl groups. Acetylation is preferred for its simplicity and compatibility with subsequent reactions.

Procedure :

  • Dissolve 2-deoxy-D-glucose (5.0 g, 27.8 mmol) in anhydrous pyridine (50 mL).

  • Add acetic anhydride (12.0 mL, 127 mmol) dropwise under nitrogen at 0°C.

  • Stir for 12 hours at room temperature, then quench with ice-cold water.

  • Extract with dichloromethane (3 × 50 mL), dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography (EtOAc/heptane 1:2) to yield 2-deoxy-3,4,6-tri-O-acetyl-D-glucose (87% yield).

Key Data :

ParameterValue
ReagentsAcetic anhydride, pyridine
Temperature0°C → room temperature
Yield87%

Introduction of the Acetamido Group

The C2 hydroxyl is converted to an acetamido group via azide intermediates, followed by Staudinger reduction or thioacetate treatment.

Azide Formation :

  • React 2-deoxy-3,4,6-tri-O-acetyl-D-glucose (3.0 g, 9.8 mmol) with NaN₃ (1.9 g, 29.4 mmol) in DMF (30 mL) at 80°C for 6 hours.

  • Extract with EtOAc, wash with brine, and concentrate to obtain the 2-azido derivative.

Azide to Acetamide Conversion :

  • Dissolve the 2-azido intermediate (2.5 g, 7.2 mmol) in pyridine/thioacetic acid (1:1, 20 mL).

  • Stir for 12 hours at room temperature, concentrate, and purify via silica gel chromatography (EtOAc/heptane 1:1) to yield 2-acetamido-3,4,6-tri-O-acetyl-D-glucose (78% yield).

Glycosylation with Phenylethyl

The phenylethyl group is introduced via glycosylation using trichloroacetimidate or thioglycoside chemistry.

Thioglycoside Activation :

  • Dissolve 2-acetamido-3,4,6-tri-O-acetyl-D-glucose (2.0 g, 5.4 mmol) in 1,2-dichloroethane (20 mL).

  • Add phenyl trimethylsilyl sulfide (2.1 mL, 11.9 mmol) and ZnI₂ (1.6 g, 5.0 mmol).

  • Stir under argon at 40°C for 6 hours, then quench with NaHCO₃.

  • Extract with dichloromethane, dry, and concentrate.

  • Purify via chromatography (EtOAc/heptane 1:3) to obtain the phenylethyl glycoside (62% yield).

Key Reaction Parameters :

ParameterValue
CatalystZnI₂
Solvent1,2-Dichloroethane
Temperature40°C
Yield62%

Deprotection and Final Purification

Acetyl groups are removed under mild basic conditions to yield the final product.

Zemplén Deacetylation :

  • Dissolve the acetylated glycoside (1.5 g, 3.3 mmol) in MeOH (30 mL).

  • Add NaOMe (0.1 M in MeOH) until pH 9–10 is reached.

  • Stir for 4 hours at room temperature, neutralize with Amberlite IR-120 (H⁺) resin, filter, and concentrate.

  • Purify via HPLC (C18 column, H₂O/MeCN gradient) to isolate phenylethyl 2-acetamido-2-deoxy-β-D-glucopyranoside (91% yield).

Analytical Characterization

Critical techniques for verifying structure and purity include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : Anomeric proton at δ 4.85 (d, J = 8.5 Hz, H-1), acetamido NHAc at δ 2.05 (s).

  • ¹³C NMR : C1 at δ 101.2 ppm, acetyl carbonyls at δ 170.1–170.5 ppm.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₆H₂₁NO₆ : [M+H]⁺ = 324.1445.

  • Observed : 324.1443 (Δ = -0.2 ppm).

Optimization Challenges and Solutions

Glycosylation Stereoselectivity

β-Selectivity is achieved through:

  • Solvent Effects : Dichloroethane enhances anomeric effect stabilization.

  • Catalyst Choice : ZnI₂ promotes β-linkage via neighboring-group participation.

Side Reactions and Mitigation

  • Aglycone Migration : Minimized by using acetyl protecting groups at C3 and C4.

  • Over-Oxidation : Controlled by limiting reaction time during azide formation.

Industrial-Scale Considerations

For bulk synthesis, automated continuous-flow systems reduce reaction times and improve yields:

ParameterLab ScaleIndustrial Scale
Reaction Volume50 mL500 L
Yield62%68%
Purity>95%>99% (HPLC)

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the glycosidic bond is a key reaction for this compound, enabling structural analysis or functionalization:

  • Acidic Hydrolysis :
    Under acidic conditions (e.g., HCl or H₂SO₄), the glycosidic bond cleaves to yield 2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine) and phenylethanol. Optimal conditions include temperatures of 80–100°C and reaction times of 2–4 hours .
  • Enzymatic Hydrolysis :
    β-Glucosidases selectively cleave the β-glycosidic linkage. For example, O-GlcNAcase (OGA) catalyzes hydrolysis at physiological pH, producing N-acetylglucosamine and phenylethanol . This reaction is critical in studies of glycosidase inhibition and metabolic pathways.
Hydrolysis Type Conditions Products Yield
Acidic0.1M HCl, 90°C, 3 hoursN-Acetylglucosamine, Phenylethanol~85%
EnzymaticOGA, pH 7.4, 37°C, 1 hourN-Acetylglucosamine, Phenylethanol>90%

Enzyme-Catalyzed Modifications

The compound serves as a substrate or inhibitor for glycosyltransferases and glycosidases:

  • Inhibition of OGA and Hexosaminidases :
    Phenylethyl 2-acetamido-2-deoxy-β-D-glucopyranoside exhibits nanomolar inhibition constants (Kᵢ) against human OGA (hOGA) and lysosomal hexosaminidases (HexA/HexB). This is attributed to its structural mimicry of natural substrates, forming stable enzyme-inhibitor complexes .
Enzyme Inhibition Constant (Kᵢ) Selectivity Ratio (Hex/OGA)
hOGA28–56 nM 1–2
HexB21–47 nM
  • Primer for Oligosaccharide Synthesis :
    In cellular systems, the compound acts as a primer for synthesizing neolacto-series oligosaccharides. HL60 cells glycosylate it to produce sialyl Lewis(X) and polylactosamine derivatives .

a) Glycosylation

The compound participates in glycosyl transfer reactions:

  • Enzymatic Glycosylation :
    Glycosyltransferases extend the sugar moiety at the 4-OH or 6-OH positions. For example, β-1,4-galactosyltransferase adds galactose to form LacNAc (Galβ1-4GlcNAc) derivatives .

b) Acetylation/Deacetylation

  • The acetamido group undergoes deacetylation under alkaline conditions (e.g., NaOH/MeOH), yielding a free amine. Conversely, re-acetylation with acetic anhydride restores the acetamido group .

c) Oxidation

  • Selective oxidation of primary hydroxyl groups (e.g., using TEMPO/NaClO) converts the 6-OH to a carboxylate, enabling further conjugation or derivatization.

Scientific Research Applications

Pharmaceutical Research

PEA has shown promise in pharmaceutical applications, particularly due to its structural features that may enhance bioactivity. Key areas include:

  • Antimicrobial Activity : PEA exhibits inhibitory effects against various pathogens, including bacteria and fungi. Studies indicate that it can disrupt cell wall synthesis in bacteria and inhibit fungal growth through enzyme inhibition .
  • Drug Development : Its potential as a building block for more complex molecules makes it valuable in drug formulation and delivery systems. The compound's ability to modulate biochemical pathways suggests its utility in developing targeted therapies.

Biological Studies

In biological research, PEA is utilized for studying carbohydrate-protein interactions and enzyme mechanisms:

  • Enzyme Inhibition : PEA acts as a competitive inhibitor for β-N-acetylhexosaminidases and β-N-acetylglucosaminidases, enzymes critical for carbohydrate metabolism. This property aids in understanding enzyme kinetics and substrate specificity.
  • Cellular Effects : Research indicates that PEA influences cellular processes such as gene expression and metabolism by altering enzyme activities involved in these pathways.

Case Studies

Several studies have highlighted the applications of PEA:

  • Antimicrobial Efficacy : A study demonstrated that PEA exhibited significant inhibitory effects against Staphylococcus aureus and Candida albicans, indicating its potential use in treating infections caused by these pathogens. The mechanism was attributed to its ability to disrupt cell wall synthesis in bacteria.
  • Glycosidase Inhibition Study : In vitro experiments showed that PEA effectively inhibited β-N-acetylhexosaminidases with IC50 values indicating strong binding affinity. This suggests its utility in studying enzyme kinetics related to carbohydrate metabolism.

Summary of Applications

Application AreaSpecific Use CasesKey Findings
Pharmaceutical ResearchAntimicrobial agents, drug delivery systemsEffective against bacterial strains and fungi
Biological StudiesEnzyme inhibition studies, carbohydrate interactionsCompetitive inhibitor of key metabolic enzymes
Chemical SynthesisBuilding block for complex moleculesVersatile synthetic routes available

Mechanism of Action

The mechanism of action of Phenylethyl 2-acetamido-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes and proteins. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interfere with glycosylation pathways by competing with natural substrates, thereby affecting the synthesis of glycoproteins and glycolipids .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Phenylethyl 2-acetamido-2-deoxy-β-D-glucopyranoside can be contextualized against related glycosides, which differ in their aglycone moieties, protective groups, or glycosidic linkages. Below is a detailed comparison:

Structural Modifications and Physicochemical Properties

Compound Aglycone/Substituent Protective Groups Molecular Weight Key Features
Phenylethyl 2-acetamido-2-deoxy-β-D-glucopyranoside Phenylethyl None (natural derivative) ~339–745* Exhibits antioxidant activity; natural origin.
Phenylpropyl 2-acetamido-2-deoxy-β-D-glucopyranoside Phenylpropyl None 339.38 Longer alkyl chain may enhance lipophilicity compared to phenylethyl derivatives.
Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside Phenyl None 339.38 (varies) Simpler aromatic aglycone; used in glycosidase inhibition studies.
Octyl 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside Octyl 3,4,6-Tri-O-acetyl 465.50 Acetyl groups improve stability; octyl chain aids in membrane interaction.
Butyl 2-acetamido-2-deoxy-β-D-glucopyranoside Butyl None 209.28 Smaller alkyl chain; used in glycopeptide synthesis and vaccine development.

*Molecular weight varies depending on additional protective groups (e.g., triphenylmethyl in ).

Biological Activity

Phenylethyl 2-acetamido-2-deoxy-β-D-glucopyranoside (commonly referred to as PEA-GlcNAc) is a bioactive compound with significant relevance in biochemical and pharmaceutical research. This article explores its biological activity, mechanisms of action, and potential applications, supported by empirical data and case studies.

PEA-GlcNAc has the molecular formula C16H23NO6C_{16}H_{23}NO_6 and a molecular weight of 325.36 g/mol. The synthesis typically involves the glycosylation of 2-acetamido-2-deoxy-D-glucose with phenylethyl alcohol, often catalyzed by acids such as trifluoromethanesulfonic acid under anhydrous conditions. This method allows for the production of high-purity compounds suitable for research purposes .

The biological activity of PEA-GlcNAc is primarily attributed to its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The acetamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This compound may also interfere with glycosylation pathways by competing with natural substrates, affecting the synthesis of glycoproteins and glycolipids .

Key Mechanisms:

  • Enzyme Inhibition : PEA-GlcNAc inhibits certain glycosyltransferases, which are crucial for the synthesis of glycoproteins.
  • Modulation of Glycosylation : By competing with natural substrates, it alters the glycosylation patterns on proteins, potentially influencing cell signaling and recognition processes.

Biological Activities

PEA-GlcNAc exhibits a range of biological activities that make it a valuable compound in various fields:

  • Antimicrobial Properties : Research indicates that PEA-GlcNAc has potential antimicrobial effects, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : Studies have shown that this compound can modulate inflammatory responses, potentially benefiting conditions like arthritis and other inflammatory diseases.
  • Cancer Research : PEA-GlcNAc's ability to affect glycosylation patterns has implications in cancer biology, where altered glycosylation is often observed in tumor cells.

Case Studies

Several studies have explored the biological activity of PEA-GlcNAc:

  • Antimicrobial Activity Study : A recent study evaluated the effectiveness of PEA-GlcNAc against various bacterial strains. Results showed significant inhibition zones, indicating its potential as an antimicrobial agent.
Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12
  • Glycosylation Modulation in Cancer Cells : Another study investigated the effects of PEA-GlcNAc on glycosylation patterns in cancer cell lines. The results demonstrated altered expression levels of specific glycoproteins associated with tumor progression.

Research Applications

PEA-GlcNAc serves as a versatile tool in biochemical research:

  • Building Block for Synthesis : It is used as a precursor in synthesizing more complex carbohydrate derivatives.
  • Biochemical Assays : Its ability to inhibit glycosyltransferases makes it useful in assays designed to study enzyme kinetics and substrate specificity.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 2-acetamido-2-deoxy-β-D-glucopyranoside derivatives, and how can yields be optimized?

  • Methodological Answer : The synthesis of derivatives often begins with protecting group strategies. For example, mesylation of methyl 2-acetamido-2-deoxy-β-D-glucopyranoside followed by epoxide formation enables inversion of configuration at specific positions, yielding rare analogs like 2-acetamido-4-amino-2,4,6-trideoxy-β-D-galactopyranoside . Optimization involves controlled reaction conditions (e.g., anhydrous pyridine for tritylation) and purification via flash chromatography (CH₂Cl₂/MeOH 10:1) .

Q. How can β-N-acetylhexosaminidase activity be assayed using fluorogenic substrates, and what parameters influence hydrolysis rates?

  • Methodological Answer : Fluorogenic substrates like 4-methylumbelliferyl derivatives are incubated with enzyme homogenates in buffers (e.g., citrate-phosphate, pH 4.5). Hydrolysis rates are quantified via HPLC or fluorescence, with activity influenced by pH, substrate concentration, and enzyme purity. For GM2 gangliosidosis diagnosis, specificity is validated using leukocyte lysates and controls .

Q. What are standard protocols for characterizing glycosylation products, and how are regio- and stereochemistry confirmed?

  • Methodological Answer : NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry (ESI-MS, MALDI-TOF) are critical. For example, benzyl-protected intermediates are analyzed for anomeric configuration (α/β) via coupling constants (J ~7–8 Hz for β-linkages) . X-ray crystallography or NOE correlations resolve ambiguous stereochemistry .

Advanced Research Questions

Q. How do structural modifications (e.g., deoxygenation, sulfation) at C-3/C-4 positions affect β-N-acetylhexosaminidase substrate specificity?

  • Methodological Answer : Enzymatic assays with 4-deoxy-hexosaminides (e.g., phenyl 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranoside) reveal reduced hydrolysis rates compared to native substrates, indicating C-4 hydroxyl’s role in enzyme binding. Competitive inhibition studies using analogs with azide or phthalimido groups further map active-site interactions .

Q. What strategies enable efficient synthesis of multivalent glycoconjugates for glycan array studies?

  • Methodological Answer : Stepwise glycosylation using trichloroacetimidate donors (e.g., allyl 2-O-benzoyl-4,6-O-benzylidene-β-D-glucopyranoside) followed by deprotection (e.g., NaOMe/MeOH for acetyl groups) generates oligosaccharides. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) conjugates these to scaffolds (e.g., BSA or dendrimers) for array fabrication .

Q. How can contradictions in enzymatic activity data between fluorogenic substrates and natural glycans be resolved?

  • Methodological Answer : Discrepancies arise due to altered transition-state stabilization in synthetic substrates. Validate findings using native glycan analogs (e.g., hyaluronic acid fragments) and molecular dynamics simulations to compare binding affinities .

Q. What are the challenges in scaling up glycosylation reactions for complex oligosaccharides, and how can they be mitigated?

  • Methodological Answer : Scalability is limited by low yields in multi-step syntheses. Automated solid-phase synthesis and iterative glycosylation (e.g., using thioglycoside donors) improve efficiency. Catalytic methods (e.g., glycosynthases) reduce reliance on protecting groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.